N-Ethyl-N-methyldibenzo[b,d]furan-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-ethyl-N-methyldibenzofuran-4-amine |
InChI |
InChI=1S/C15H15NO/c1-3-16(2)13-9-6-8-12-11-7-4-5-10-14(11)17-15(12)13/h4-10H,3H2,1-2H3 |
InChI Key |
IANJIXXKNAUSPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC=CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
Electrophilic Nitration of Dibenzofuran
The first step is the introduction of a nitro group (–NO₂) onto the dibenzofuran (B1670420) ring via electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the nitrating agent and reaction conditions. Nitration of dibenzofuran typically yields a mixture of isomers, with substitution occurring at the 2-, 3-, and 4-positions.
Nitration with nitric acid in acetic anhydride (B1165640) is known to produce a mixture where 3-nitrodibenzofuran (B1219392) is a major product.
Friedel-Crafts type nitration using reagents like alkyl nitrates and aluminum chloride has been reported to favor the formation of 2-nitrodibenzofuran. semanticscholar.org
Historical methods using mixed acid (HNO₃/H₂SO₄) also lead to mixtures.
To obtain the desired 4-nitro-dibenzofuran intermediate, a careful selection of reaction conditions followed by chromatographic separation of the resulting isomer mixture is typically required.
Reduction of 4 Nitrodibenzofuran
Once isolated, 4-nitrodibenzofuran (B3057948) can be converted to 4-aminodibenzofuran via reduction of the nitro group. This is a standard and high-yielding transformation in organic chemistry. Common methods include:
Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This method is clean and efficient.
Metal-Acid Reduction: Using a metal such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). This is a classic and reliable method for reducing aromatic nitro compounds. mdpi.com
Sequential N Alkylation of 4 Aminodibenzofuran
Synthesis of the Tertiary Amine Moiety in this compound
The construction of the N-ethyl-N-methylamino group on the 4-position of the dibenzofuran scaffold starts from the corresponding primary amine, 4-aminodibenzo[b,d]furan. The primary methods to achieve this are N-alkylation reactions and reductive amination strategies.
N-Alkylation Reactions of Amine Precursors
N-alkylation is a common organic reaction where an alkyl group is introduced onto a nitrogen atom. wikipedia.org For the synthesis of this compound, this involves the stepwise addition of ethyl and methyl groups to the primary amine precursor. A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. wikipedia.orgacs.org Therefore, careful control of reaction conditions is essential. dtic.mil
To synthesize the target unsymmetrical tertiary amine, a sequential alkylation strategy is required. This process involves two distinct steps:
Mono-N-ethylation: The primary amine, 4-aminodibenzo[b,d]furan, is first reacted with an ethylating agent (e.g., ethyl iodide, ethyl bromide) to form the secondary amine, N-ethyldibenzo[b,d]furan-4-amine. To favor mono-alkylation and minimize the formation of the diethyl derivative, reaction conditions must be carefully controlled. This often involves using a specific molar ratio of the amine to the alkylating agent and may employ a base like triethylamine (B128534) to neutralize the hydrohalic acid byproduct. koreascience.kr
N-methylation: The intermediate secondary amine is then isolated and subjected to a second alkylation step using a methylating agent (e.g., methyl iodide, dimethyl sulfate) to yield the final product, this compound. Since this step involves the alkylation of a tertiary amine, overalkylation to a quaternary ammonium salt is the primary competing reaction. wikipedia.org
The order of addition (ethyl then methyl, or vice versa) can be chosen based on the reactivity of the alkylating agents and the ease of separation of intermediates.
A variety of alkylating agents and reaction conditions can be utilized for the N-alkylation of aromatic amines.
Alkylating Agents: Alkyl halides (iodides, bromides, chlorides) are the most common alkylating agents. wikipedia.orgkoreascience.kr Ethyl iodide and methyl iodide are highly reactive choices. Other options include dialkyl sulfates (like dimethyl sulfate) and alkyl triflates. More sustainable approaches involve the use of alcohols as alkylating agents in the presence of a suitable catalyst, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgnih.gov
Reaction Conditions:
Base: A base is typically required to neutralize the acid formed during the reaction with alkyl halides, thereby keeping the amine in its free, nucleophilic state. dtic.mil Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). dtic.milkoreascience.kr The use of an organic base that is sterically hindered or less nucleophilic than the substrate can help prevent its own alkylation.
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone, and alcohols like methanol (B129727) or ethanol. koreascience.kr
Temperature: Reactions are often performed at room temperature or with gentle heating to control selectivity and prevent side reactions. koreascience.kr
Table 1: Overview of N-Alkylation Reagents and Conditions This table is generated based on general principles of N-alkylation reactions.
| Parameter | Options & Considerations |
| Alkylating Agent | Alkyl Halides: (CH₃I, C₂H₅I, CH₃Br, C₂H₅Br) - Common, high reactivity. koreascience.krDialkyl Sulfates: ((CH₃)₂SO₄) - Effective methylating agent. Alcohols: (CH₃OH, C₂H₅OH) with a catalyst (e.g., Ru-based) - Greener alternative. rsc.orgnih.gov |
| Base | Inorganic: K₂CO₃, Na₂CO₃, Cs₂CO₃ - Heterogeneous, easy to remove. Organic: Triethylamine (TEA), Diisopropylethylamine (DIPEA) - Homogeneous, acts as acid scavenger. koreascience.kr |
| Solvent | Polar Aprotic: DMF, Acetonitrile, Acetone - Good for dissolving reactants. Alcohols: Methanol, Ethanol - Can also serve as the alkylating agent. koreascience.kr |
| Temperature | Room Temperature to Reflux - Higher temperatures can increase reaction rate but may decrease selectivity. |
Reductive Amination Strategies
Reductive amination offers an alternative pathway to N-alkylation for synthesizing secondary and tertiary amines. researchgate.net This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.
For the synthesis of this compound, a stepwise reductive amination could be envisioned:
Formation of the Secondary Amine: 4-aminodibenzo[b,d]furan could be reacted with acetaldehyde (CH₃CHO) in the presence of a reducing agent to form N-ethyldibenzo[b,d]furan-4-amine.
Formation of the Tertiary Amine: The resulting secondary amine could then be reacted with formaldehyde (CH₂O) under reductive conditions to introduce the methyl group.
Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. Reductive amination can sometimes offer better control over the degree of alkylation compared to direct alkylation with alkyl halides. The Eschweiler-Clarke reaction is a specific example of reductive methylation of a primary or secondary amine using excess formic acid and formaldehyde.
Table 2: Comparison of Synthetic Strategies for Tertiary Amine Formation This table provides a conceptual comparison of the primary synthetic routes.
| Strategy | Description | Advantages | Disadvantages |
| Sequential N-Alkylation | Stepwise addition of alkyl groups using alkylating agents like alkyl halides. koreascience.kr | Conceptually straightforward; wide variety of reagents available. | Risk of overalkylation; may require protection/deprotection steps; generation of stoichiometric waste. acs.org |
| Reductive Amination | Reaction of an amine with carbonyl compounds followed by in situ reduction. researchgate.net | Often provides good selectivity for mono- or di-alkylation; uses readily available aldehydes/ketones. | Requires specific reducing agents; potential for side reactions with the carbonyl compounds. |
Advanced Amine Synthesis Techniques (e.g., C-H Functionalization)
The synthesis of dibenzofuran amine architectures, including this compound, often involves a multistep process where the formation of the dibenzofuran nucleus is a critical step. Advanced techniques such as Carbon-Hydrogen (C-H) functionalization have become powerful tools for constructing this heterocyclic system with high efficiency and atom economy.
C-H activation strategies circumvent the need for pre-functionalized starting materials, which are often required in traditional cross-coupling reactions. These methods directly convert C-H bonds into new carbon-carbon or carbon-heteroatom bonds. For the synthesis of the dibenzofuran core, transition metal-catalyzed intramolecular C-H functionalization is particularly relevant. Palladium and copper are common catalysts for these transformations. cas.cnorganic-chemistry.org
One prominent approach involves the palladium-catalyzed intramolecular cyclization of diaryl ethers. organic-chemistry.orgorganic-chemistry.org For instance, ortho-diazonium salts of diaryl ethers can undergo cyclization in the presence of a palladium acetate (B1210297) catalyst to yield dibenzofurans. organic-chemistry.org This method is noted for its simplicity, cost-effectiveness, and tolerance of various functional groups. organic-chemistry.org Another advanced method is the copper-catalyzed cycloetherification of o-phenylphenols, which forms the dibenzofuran structure through a C-H activation and C-O bond formation sequence in a single step. cas.cn
Once the dibenzofuran core is established, the amine group can be introduced. While direct C-H amination of the dibenzofuran ring is a frontier of research, more established methods often involve the functionalization of a pre-existing group on the ring. However, the principles of C-H functionalization are broadly applied to amine synthesis. nih.govnih.gov For example, transition metal-catalyzed reactions can functionalize the C-H bonds of amines themselves, allowing for the construction of complex substitution patterns. nih.gov Reductive amination, which involves the reaction of a ketone or aldehyde with an amine, is a classic and versatile method for synthesizing substituted amines. youtube.com To obtain the N-Ethyl-N-methylamine substituent, a stepwise N-alkylation of 4-aminodibenzofuran could be envisioned, or reductive amination could be employed if a corresponding carbonyl was present on the dibenzofuran ring.
The table below summarizes key aspects of advanced synthetic methods relevant to dibenzofuran synthesis, a crucial step in forming the backbone of the target compound.
| Method | Catalyst/Reagents | Substrate Type | Key Features | Reference |
| Palladium-Catalyzed Cyclization | Palladium Acetate (Pd(OAc)₂) | ortho-Diazonium Salts of Diaryl Ethers | High yields (80–93%), base-free conditions, rapid reaction. | organic-chemistry.org |
| Copper-Catalyzed Cycloetherification | Copper(I) Bromide (CuBr) | o-Phenylphenols | One-step synthesis, high atom economy. | cas.cn |
| Palladium-Catalyzed Oxidative C-C Coupling | Palladium(II) | Diarylamines | Forms carbazoles, but principles are related to dibenzofuran synthesis. | organic-chemistry.org |
| Gabriel Synthesis | Phthalimide Potassium Salt | Alkyl Halides | A classic method specifically for preparing primary amines. | youtube.com |
| Reductive Amination | NaBH₃CN or H₂/Pd-C | Ketones/Aldehydes and Amines | Forms primary, secondary, or tertiary amines from carbonyl compounds. | youtube.com |
Purification and Isolation Techniques for this compound (e.g., Column Chromatography)
The purification of this compound, a basic organic amine, from a reaction mixture presents specific challenges that require tailored chromatographic techniques. Standard silica (B1680970) gel column chromatography can be problematic due to the interaction between the basic amine and the acidic silanol (B1196071) groups on the silica surface. biotage.com This interaction can lead to poor separation, peak tailing, and potential degradation or irreversible adsorption of the compound onto the stationary phase. biotage.com
To overcome these issues, several modified column chromatography strategies are employed:
Mobile Phase Modification : A common and effective technique is to add a small amount of a competing amine to the eluent. biotage.com Bases such as triethylamine (TEA) or ammonia (B1221849) are often added to the mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol) at a concentration of around 0.1-1%. biotage.com The competing base neutralizes the acidic sites on the silica gel, preventing the target amine from strongly binding. This results in sharper peaks and improved recovery of the compound. biotage.com
Use of Alternative Stationary Phases :
Deactivated Silica : Using silica gel that has been end-capped or treated to reduce the number of active silanol groups can mitigate the issues seen with standard silica.
Alumina (B75360) : Basic or neutral alumina can be a suitable alternative to silica for the purification of basic compounds as it lacks the strong acidity of silica gel.
Reversed-Phase Chromatography : This technique is highly effective for purifying ionizable compounds. biotage.com A non-polar stationary phase (like C18-silica) is used with a polar mobile phase (such as acetonitrile/water or methanol/water). For basic amines, the separation is often optimized by adjusting the pH of the mobile phase. By raising the pH to be at least two units above the pKa of the amine, the compound exists in its neutral, free-base form. biotage.com This increases its hydrophobicity and retention on the column, allowing for excellent separation from more polar impurities. biotage.com Volatile buffers are preferred to simplify the removal of the solvent after purification.
The selection of the optimal purification method depends on the specific impurities present in the crude product and the scale of the purification. A typical workflow might involve an initial extraction to remove non-basic impurities, followed by column chromatography using one of the methods described above.
The following table outlines common chromatographic conditions for purifying basic amines.
| Technique | Stationary Phase | Typical Mobile Phase | Key Principle | Reference |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol + 0.1-1% Triethylamine | The added base neutralizes acidic silanol groups, preventing strong adsorption of the basic analyte. | biotage.com |
| Normal-Phase Chromatography | Alumina (Neutral or Basic) | Hexane/Ethyl Acetate or DCM/Methanol | The less acidic stationary phase reduces unwanted interactions with the basic amine. | |
| Reversed-Phase Flash Chromatography | C18-Functionalized Silica | Acetonitrile/Water or Methanol/Water + 0.1% Base (e.g., TEA) | At a high pH (>pKa of amine), the amine is in its neutral form, increasing retention and improving separation. | biotage.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the dibenzofuran core and the aliphatic protons of the N-ethyl and N-methyl substituents.
The aromatic region of the spectrum is expected to be complex due to the seven protons on the dibenzofuran skeleton. Based on data for dibenzofuran and substituted derivatives, the protons are expected to resonate in the range of δ 7.0-8.5 ppm. chemicalbook.com The protons on the unsubstituted benzene (B151609) ring (H-6, H-7, H-8, H-9) will likely show shifts and coupling patterns similar to those in dibenzofuran itself, with H-6 and H-9 appearing at the downfield end of this region due to their proximity to the oxygen atom. chemicalbook.com The protons on the substituted ring (H-1, H-2, H-3) will be influenced by the electron-donating N-ethyl-N-methylamino group. This group is expected to cause an upfield shift for the ortho (H-3) and para (H-1) protons relative to their positions in unsubstituted dibenzofuran.
The aliphatic region will feature signals for the N-methyl and N-ethyl groups. The N-methyl protons are expected to appear as a singlet, while the N-ethyl group will present as a quartet and a triplet.
N-Methyl Protons: A singlet is anticipated around δ 2.9-3.4 ppm.
N-Ethyl Protons: The methylene (B1212753) protons (-CH2-) are expected to appear as a quartet around δ 3.3-3.8 ppm, and the methyl protons (-CH3) as a triplet around δ 1.1-1.4 ppm.
The aromatic protons will exhibit characteristic ortho, meta, and para couplings. For instance, H-1 is expected to appear as a doublet of doublets due to coupling with H-2 (ortho, J ≈ 7-9 Hz) and H-3 (meta, J ≈ 2-3 Hz). The protons of the unsubstituted ring will display a more straightforward pattern of ortho and meta couplings. chemicalbook.com
In the aliphatic region, the methylene protons of the ethyl group will be split into a quartet by the adjacent methyl protons (J ≈ 7 Hz), and the ethyl's methyl protons will appear as a triplet due to coupling with the adjacent methylene protons (J ≈ 7 Hz).
The chemical shifts of the N-methyl and N-ethyl protons are influenced by the electronic environment of the nitrogen atom. In N-ethyl-N-methylaniline, the N-methyl signal appears around δ 2.86 ppm and the N-ethyl signals at approximately δ 3.36 ppm (quartet) and δ 1.08 ppm (triplet). rsc.org Similar values are expected for the title compound, with minor variations due to the different aromatic system.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.5 | m | - |
| N-CH₂-CH₃ | 3.3 - 3.8 | q | ~7 |
| N-CH₃ | 2.9 - 3.4 | s | - |
While the target compound, this compound, does not have an N-H proton, this technique is highly relevant for its potential precursors, such as 4-aminodibenzofuran or N-ethyldibenzo[b,d]furan-4-amine. In the ¹H NMR spectrum of such precursors, the N-H proton signal would typically be a broad singlet. Shaking the sample with a few drops of deuterium (B1214612) oxide (D₂O) would lead to the disappearance of this signal due to proton-deuterium exchange, thus confirming its identity.
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, 14 distinct signals are expected (12 for the dibenzofuran core and 2 for the N-ethyl and N-methyl groups, assuming free rotation).
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. libretexts.org The carbon atoms of the dibenzofuran skeleton are expected to resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the nitrogen (C-4) will be significantly shielded due to the electron-donating nature of the amino group, appearing at a more upfield position compared to other quaternary carbons in the ring system. Conversely, the carbons ortho and para to the amino group will also experience some shielding. The carbons of the N-ethyl and N-methyl groups will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C | 100 - 160 |
| N-CH₂-CH₃ | 45 - 55 |
| N-CH₃ | 35 - 45 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Chemical Shifts of Quaternary, Aromatic, and Aliphatic Carbons
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal, or chemical shift, influenced by its electronic environment. The spectrum can be divided into three main regions: aliphatic, aromatic, and quaternary carbons.
The aliphatic carbons of the N-ethyl and N-methyl groups are expected to appear in the upfield region of the spectrum, typically between 10-50 ppm. The methyl carbon of the N-methyl group would likely resonate at a different chemical shift than the methyl carbon of the N-ethyl group due to the differing electronic effects of the adjacent atoms. Similarly, the methylene carbon of the ethyl group will have its own characteristic signal.
The aromatic carbons of the dibenzo[b,d]furan ring system will resonate in the downfield region, generally between 110-160 ppm. The precise chemical shifts are influenced by the substitution pattern. The carbon atom directly bonded to the nitrogen (C-4) is expected to be significantly shielded due to the electron-donating nature of the amino group, shifting its signal upfield compared to the unsubstituted dibenzofuran. The other aromatic carbons will also experience shifts based on their proximity to the amino substituent and the furan (B31954) oxygen.
Quaternary carbons , which are carbons not bonded to any hydrogen atoms, typically show weaker signals in a standard ¹³C NMR spectrum. In this compound, the quaternary carbons are part of the aromatic ring system, specifically at the points of ring fusion and substitution. Their chemical shifts will fall within the aromatic region but can be distinguished from protonated carbons using techniques like DEPT.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aliphatic (N-CH₃) | 30 - 40 |
| Aliphatic (-CH₂CH₃) | 40 - 50 |
| Aliphatic (-CH₂CH₃) | 10 - 20 |
| Aromatic (C-4) | 130 - 140 |
| Aromatic (Other CH) | 110 - 130 |
| Quaternary Aromatic | 140 - 160 |
Distortionless Enhancement by Polarization Transfer (DEPT) Experiments
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.orglibretexts.org This is achieved by running a series of experiments with different pulse angles (DEPT-45, DEPT-90, and DEPT-135).
DEPT-90: This experiment only shows signals for CH (methine) carbons. In the case of this compound, this would help to identify the signals corresponding to the protonated carbons of the dibenzofuran rings.
DEPT-135: This experiment provides more comprehensive information. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are absent in DEPT spectra. This would allow for the clear identification of the N-CH₃ and the ethyl group's CH₃ (positive), the ethyl group's CH₂ (negative), and the aromatic CH groups (positive).
By comparing the standard broadband-decoupled ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of the aliphatic and aromatic protonated carbons can be achieved.
Expected DEPT-135 Spectrum for this compound
| Carbon Type | Expected Signal Phase |
| N-CH₃ | Positive |
| -CH₂CH₃ | Negative |
| -CH₂CH₃ | Positive |
| Aromatic CH | Positive |
| Quaternary Carbons | Absent |
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for determining the complete molecular structure by showing correlations between different nuclei.
The ¹H-¹H Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in:
Confirming the presence of the ethyl group by showing a correlation between the methyl (CH₃) and methylene (CH₂) protons.
Elucidating the proton-proton connectivity within the aromatic rings of the dibenzofuran system, helping to assign the signals of adjacent protons.
The Heteronuclear Single Quantum Coherence (HSQC) experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orglibretexts.orgresearchgate.net This technique is invaluable for definitively assigning the ¹³C signals of all protonated carbons by linking them to their corresponding, and often more easily assigned, proton signals. For the title compound, HSQC would correlate:
The N-methyl protons to the N-methyl carbon.
The ethyl group's methylene protons to the methylene carbon.
The ethyl group's methyl protons to the methyl carbon.
Each aromatic proton to its directly bonded aromatic carbon.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). libretexts.orgyoutube.comresearchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. Key HMBC correlations expected for this compound would include:
Correlations from the N-methyl and N-ethyl protons to the C-4 carbon of the dibenzofuran ring, confirming the point of attachment of the amino group.
Correlations from the aromatic protons to the quaternary carbons within the dibenzofuran framework, which is essential for assigning these otherwise difficult-to-identify carbons.
Correlations between the protons of one aromatic ring and the carbons of the adjacent ring, further solidifying the structure of the dibenzofuran core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.
The presence of the aromatic dibenzo[b,d]furan system would be indicated by:
Aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic rings, which are observed in the 1450-1600 cm⁻¹ region.
The characteristic C-O-C stretching of the furan ring, which would likely produce a strong band in the 1200-1300 cm⁻¹ region. researchgate.net
The N-ethyl-N-methylamino group would be identified by:
Aliphatic C-H stretching vibrations from the ethyl and methyl groups, appearing just below 3000 cm⁻¹.
The C-N stretching vibration, which for tertiary aromatic amines, typically appears in the 1342-1266 cm⁻¹ range.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-N | Stretching | 1266 - 1342 |
| Aromatic Ether (C-O-C) | Asymmetric Stretching | 1200 - 1300 |
By integrating the data from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Analysis of C-N Stretching Vibrations (Aromatic and Aliphatic)
The infrared spectrum of this compound is expected to exhibit distinct stretching vibrations for its carbon-nitrogen bonds. The molecule contains two types of C-N bonds: one where the nitrogen is attached to the aromatic dibenzofuran ring system (aromatic C-N) and two where the nitrogen is bonded to the aliphatic ethyl and methyl groups (aliphatic C-N).
Aromatic C-N Stretching: The vibration associated with the C-N bond between the dibenzofuran ring and the nitrogen atom is anticipated to appear in the 1335-1250 cm⁻¹ region. orgchemboulder.com This absorption is typically strong in aromatic amines. orgchemboulder.comlibretexts.org
Aliphatic C-N Stretching: The stretching vibrations of the C-N bonds for the N-ethyl and N-methyl groups are expected in the 1250-1020 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com These bands are generally of weak to medium intensity due to the lower polarity of the aliphatic C-N bond compared to other functional groups like C-O. spectroscopyonline.com
The precise location of these peaks provides confirmatory evidence for the presence of both aromatic and aliphatic amine linkages within the molecular structure.
Table 1: Expected C-N Stretching Vibrations
| Bond Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
| Aromatic C-N | 1335 - 1250 | Strong | orgchemboulder.comlibretexts.org |
| Aliphatic C-N | 1250 - 1020 | Weak to Medium | orgchemboulder.comspectroscopyonline.com |
Characterization of Dibenzofuran Skeletal Vibrations
The dibenzofuran core of the molecule produces a series of characteristic absorption bands in the IR spectrum that are indicative of its rigid, fused-ring aromatic structure. nist.govchemicalbook.comspectrabase.com These skeletal vibrations arise from the complex stretching and bending of the C=C bonds within the aromatic rings and the C-O-C ether linkage. While a detailed assignment is complex, key expected regions for dibenzofuran and similar aromatic structures include: wikipedia.orgmdpi.comresearchgate.net
Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.
Aromatic C=C Ring Stretching: Multiple bands in the 1610-1450 cm⁻¹ region.
C-O-C Asymmetric Stretching: A strong band often found in the 1300-1200 cm⁻¹ region for aryl ethers.
Out-of-Plane C-H Bending: Strong bands in the 900-675 cm⁻¹ region, the pattern of which can sometimes give clues about the substitution pattern on the aromatic rings.
These vibrations provide a spectral "fingerprint" for the dibenzofuran scaffold. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides critical information on the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. whitman.edulibretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of an ion with extremely high accuracy (typically to four or more decimal places). fiveable.mejove.comyoutube.com This precision allows for the unambiguous determination of a molecule's elemental formula. libretexts.org While a standard mass spectrometer might identify two different molecules as having the same nominal mass, HRMS can distinguish between them based on the slight mass differences between their constituent atoms. jove.comlibretexts.org
For this compound, the molecular formula is C₁₅H₁₅NO. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.0031, ¹⁶O = 15.9949), the calculated exact mass can be determined. libretexts.org An HRMS measurement yielding a value extremely close to this calculated mass would confirm the elemental composition of C₁₅H₁₅NO. uci.edu
Molecular Ion Peak Identification
In a mass spectrum, the peak corresponding to the intact molecule that has lost one electron is known as the molecular ion peak (M⁺•). whitman.edulibretexts.org Its m/z value gives the nominal molecular weight of the compound.
For this compound (C₁₅H₁₅NO), the nominal molecular weight is 225 amu. The presence of a molecular ion peak at m/z 225 is expected. This observation would also conform to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edujove.comjove.com The detection of an odd molecular ion peak is a strong indicator of the presence of nitrogen in the molecule. whitman.edu
Fragmentation Pathway Analysis (e.g., Alpha-Cleavage)
The molecular ion is often unstable and breaks apart into smaller, more stable fragments. The pattern of this fragmentation provides valuable clues about the molecule's structure. For aliphatic amines, the most characteristic fragmentation pathway is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. whitman.edulibretexts.orgjove.com This process results in the formation of a stable, resonance-stabilized iminium cation. jove.com
In this compound, the nitrogen is attached to a methyl group and an ethyl group. Alpha-cleavage preferentially involves the loss of the largest possible alkyl radical. whitman.edu
Loss of a Methyl Radical: Cleavage of the Cα-Cβ bond of the ethyl group results in the loss of a methyl radical (•CH₃, mass 15). This is the most favored alpha-cleavage pathway.
Fragment Ion: [M - 15]⁺
Expected m/z: 210
Loss of a Hydrogen Radical: Cleavage of a Cα-H bond of the methyl group results in the loss of a hydrogen radical (•H, mass 1).
Fragment Ion: [M - 1]⁺
Expected m/z: 224
The base peak (the most intense peak) in the mass spectrum of this compound is therefore predicted to be at m/z 210, resulting from the favorable loss of the methyl radical via alpha-cleavage. whitman.edu
Table 2: Predicted Mass Spectrometry Fragmentation
| Peak Type | Description | Predicted m/z | Reference |
| Molecular Ion (M⁺•) | Intact molecule with one electron removed. | 225 | whitman.edu |
| [M-1]⁺ | Result of alpha-cleavage (loss of •H). | 224 | whitman.edu |
| [M-15]⁺ | Result of alpha-cleavage (loss of •CH₃). Expected base peak. | 210 | whitman.edu |
Chemical Reactivity and Reaction Mechanisms of N Ethyl N Methyldibenzo B,d Furan 4 Amine
The reactivity of N-Ethyl-N-methyldibenzo[b,d]furan-4-amine is characterized by the distinct properties of its dibenzofuran (B1670420) core and its tertiary amine substituent.
Reactivity of the Dibenzofuran Ring System in the Context of Amine Substitution
The presence of the N-ethyl-N-methylamino group at the 4-position significantly influences the reactivity of the dibenzofuran ring, particularly in substitution reactions.
The N-ethyl-N-methylamino group is a powerful activating group for electrophilic aromatic substitution (EAS). ucalgary.ca This is due to the nitrogen atom's lone pair of electrons, which can be donated into the aromatic system, increasing its electron density and making it more attractive to electrophiles. ucalgary.ca Such amino groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. ucalgary.ca
In the case of this compound, the positions ortho to the amine are positions 3 and a position on the adjacent ring, while the para position is position 6 (based on standard dibenzofuran numbering). The inherent reactivity of the dibenzofuran ring itself, which favors substitution at positions 2, 3, 7, and 8, must also be considered. acs.org The strong activating and directing effect of the dialkylamino group at position 4 would therefore be expected to strongly favor substitution at position 3.
However, the high reactivity conferred by the amine group can be problematic, often leading to polysubstitution. ucalgary.ca For instance, reactions like bromination can occur rapidly even without a catalyst, substituting all available ortho and para positions. ucalgary.ca Furthermore, the basic nature of the tertiary amine makes it incompatible with strong acid catalysts (e.g., H₂SO₄, AlCl₃) used in common EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions. ucalgary.ca The amine group would be protonated by the acid, forming a deactivating ammonium (B1175870) group that would hinder the reaction. libretexts.org To circumvent these issues, the amine is often "protected" by converting it into an amide (e.g., an acetanilide (B955) derivative). ucalgary.calibretexts.org This amide group is less activating and its steric bulk can favor para-substitution over ortho-substitution. ucalgary.calibretexts.org The protecting group can be removed later via hydrolysis to restore the amine. ucalgary.ca
| Feature | Description | Reference |
|---|---|---|
| Activating/Deactivating Effect | The -NR₂ group is a very strong activator of the aromatic ring. | ucalgary.ca |
| Directing Effect | Ortho, para-director, primarily directing electrophiles to position 3. | ucalgary.ca |
| Potential Issues | High reactivity can lead to polysubstitution. Basicity conflicts with strong acid catalysts. | ucalgary.ca |
| Common Strategy | Protection of the amine as an amide to moderate reactivity and prevent side reactions. | ucalgary.calibretexts.org |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com This mechanism is fundamentally different from EAS and requires the aromatic ring to be electron-poor. masterorganicchemistry.com The reaction is significantly accelerated by the presence of strong electron-withdrawing groups, such as nitro groups (NO₂), positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.compressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgmasterorganicchemistry.com
The dibenzofuran ring in this compound is substituted with an N-ethyl-N-methylamino group, which is a potent electron-donating group. This group increases the electron density of the aromatic system, making it nucleophilic rather than electrophilic. ucalgary.ca Consequently, the ring is deactivated towards nucleophilic attack. For an SNAr reaction to occur on this molecule, it would require the presence of both a good leaving group (like a halide) and strong electron-withdrawing groups at appropriate positions, which the parent compound lacks. Therefore, the potential for this compound to undergo nucleophilic aromatic substitution is extremely low under typical conditions.
Reactivity of the Tertiary Amine Moiety
The N-ethyl-N-methylamino group is a key reactive site, functioning as both a nucleophile and a base.
All amines possess a lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles. chemguide.co.uklibretexts.org A nucleophile is a species that attacks a positive or slightly positive center in another molecule. chemguide.co.uk Tertiary amines, like the one in the subject compound, are generally nucleophilic. masterorganicchemistry.com Their nucleophilicity, however, can be influenced by steric hindrance. masterorganicchemistry.comresearchgate.net While adding alkyl groups generally increases basicity and nucleophilicity compared to ammonia (B1221849), bulky groups can impede the nitrogen's ability to attack an electrophile. masterorganicchemistry.com For example, the nucleophilicity of triethylamine (B128534) is less than that of diethylamine, largely due to increased steric hindrance. masterorganicchemistry.com The N-ethyl-N-methylamino group would be expected to readily participate in nucleophilic reactions, such as attacking alkyl halides. libretexts.orgwikipedia.org
The same lone pair of electrons that makes the amine group nucleophilic also confers basicity. Amines can accept a proton (H⁺) from an acid to form a salt. ucalgary.ca In the presence of an acid, this compound will be protonated to form the corresponding N-ethyl-N-methyldibenzo[b,d]furan-4-ammonium ion. This acid-base reaction is a crucial aspect of the compound's reactivity profile. As mentioned previously, this basicity makes the unprotected amine unsuitable for reactions carried out in strongly acidic media, such as Friedel-Crafts or nitration reactions, because the protonated form is electron-withdrawing and deactivates the ring towards electrophilic attack. ucalgary.calibretexts.org
A characteristic reaction of tertiary amines is quaternization, which is the N-alkylation of the tertiary amine to form a quaternary ammonium salt. wikipedia.orgyoutube.com This reaction occurs when the tertiary amine acts as a nucleophile and attacks an alkylating agent, typically an alkyl halide like methyl iodide. chemguide.co.ukmasterorganicchemistry.com The product is a salt in which the nitrogen atom is bonded to four alkyl groups and carries a positive charge. libretexts.orgyoutube.com This process, also known as the Menshutkin reaction, is not reversible in the same way as protonation, as there is no hydrogen on the nitrogen to be removed. chemguide.co.ukwikipedia.org Therefore, this compound would be expected to react with an excess of an alkyl halide to yield the corresponding quaternary ammonium salt. masterorganicchemistry.com
| Property | Description | Reference |
|---|---|---|
| Nucleophilicity | The nitrogen lone pair allows it to act as a nucleophile, attacking electrophilic centers. | chemguide.co.uklibretexts.org |
| Basicity | Accepts protons from acids to form an ammonium salt, a key consideration in acidic reaction media. | ucalgary.ca |
| Quaternization | Reacts with alkyl halides to form a quaternary ammonium salt, a characteristic reaction of tertiary amines. | libretexts.orgmasterorganicchemistry.comwikipedia.org |
Mechanistic Studies of Chemical Transformations Involving this compound
Due to the absence of specific mechanistic studies on this compound in published literature, the following sections provide a theoretical analysis based on the well-established principles of chemical reactivity for dibenzofurans, aromatic amines, and related heterocyclic systems. The discussions infer the probable behavior of the title compound in various chemical transformations.
Investigations into Substituent Effects on Reactivity
The reactivity of this compound is primarily governed by the electronic and steric effects of its constituent parts: the dibenzo[b,d]furan core and the N-Ethyl-N-methylamino substituent.
The Dibenzo[b,d]furan Core: The dibenzofuran system is an aromatic heterocycle. The furan (B31954) ring is generally more electron-rich than the benzene (B151609) rings, making it more susceptible to electrophilic attack. chemicalbook.com However, the fusion of the benzene rings creates a more complex system where the positional reactivity towards electrophiles is influenced by the entire electronic structure. acs.org Dibenzofuran itself undergoes electrophilic reactions such as halogenation and Friedel-Crafts reactions. ekb.eg
The N-Ethyl-N-methylamino Group: The tertiary amino group at the 4-position is a powerful activating group for electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons can be donated to the aromatic system through resonance, significantly increasing the electron density of the ring. libretexts.orglibretexts.org This donation stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted dibenzofuran. libretexts.org
The presence of two alkyl groups (ethyl and methyl) on the nitrogen atom further enhances its electron-donating ability through a positive inductive effect (+I effect), making the N-Ethyl-N-methylamino group a stronger activator than a primary or secondary amino group. libretexts.org However, these alkyl groups also introduce steric hindrance, which can influence the regioselectivity of the reaction, potentially disfavoring substitution at positions adjacent to the amino group. libretexts.org
Kinetic Studies for Rate Determination
Specific kinetic data for reactions involving this compound are not available in the current scientific literature. However, based on general principles, it is possible to predict the relative rates of reaction.
Electrophilic aromatic substitution reactions involving this compound are expected to be significantly faster than those of benzene or unsubstituted dibenzofuran. chemicalbook.com This is due to the strong activating nature of the tertiary amino group. The rate of reaction would be influenced by several factors:
The nature of the electrophile: Stronger electrophiles will react faster.
The solvent: Polar solvents may stabilize charged intermediates and transition states, affecting the reaction rate.
The temperature: As with most chemical reactions, an increase in temperature would lead to an increase in the reaction rate.
A hypothetical comparison of relative reaction rates for electrophilic substitution is presented in the table below.
Table 1: Predicted Relative Rates of Electrophilic Substitution
| Compound | Substituent at C4 | Predicted Relative Rate (vs. Benzene) | Rationale |
|---|---|---|---|
| Benzene | -H | 1 | Baseline |
| Dibenzo[b,d]furan | -H | >1 | The fused furan ring system influences reactivity. |
| Dibenzo[b,d]furan-4-amine | -NH₂ | >>1 | Strong activation by the primary amino group. |
| This compound | -N(CH₃)(C₂H₅) | >>>1 | Strong activation by the tertiary amino group, enhanced by the inductive effect of alkyl groups. |
The actual determination of reaction rates would require experimental studies, such as monitoring the disappearance of reactants or the appearance of products over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC).
Identification of Reaction Intermediates and Transition States
The primary reaction intermediates in electrophilic aromatic substitution reactions of this compound are resonance-stabilized carbocations, often referred to as arenium ions or sigma complexes. libretexts.org
When an electrophile (E⁺) attacks the aromatic ring, the aromaticity is temporarily broken, and a positive charge is delocalized across the ring system. The stability of this intermediate is crucial in determining the reaction's regioselectivity and rate. The N-Ethyl-N-methylamino group plays a key role in stabilizing this intermediate through resonance, particularly when the attack occurs at the ortho or para positions relative to the amine.
For an attack at the position ortho or para to the amino group, a resonance structure can be drawn where the positive charge is placed on the carbon atom bearing the amino group. The nitrogen's lone pair can then delocalize to form a C=N double bond, placing the positive charge on the nitrogen and satisfying the octet rule for all atoms. This type of resonance stabilization is particularly effective and is the reason why amino groups are strong ortho-, para-directors. libretexts.org
The transition states in these reactions would resemble the structure of the high-energy sigma complex. Computational chemistry methods, which were not found for this specific molecule, could be employed to model these transition states and intermediates, providing insights into their geometries and energies.
Role of Catalysis in Enhancing or Directing Transformations
Catalysis is often essential for generating the electrophile in many aromatic substitution reactions. For instance, in Friedel-Crafts alkylation or acylation, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is used to generate a carbocation or an acylium ion from an alkyl halide or acyl halide, respectively.
In the context of this compound, the high reactivity of the substrate due to the activating amino group might reduce the need for harsh catalytic conditions for some reactions, such as halogenation. However, for reactions with weaker electrophiles, catalysis would still be necessary.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, represent another class of transformations where catalysis is crucial. acs.org If the dibenzofuran ring of the title compound were functionalized with a halide, these catalytic methods could be used to form new carbon-carbon or carbon-nitrogen bonds. Conversely, the amino group itself could potentially be installed or modified using catalytic methods. For example, the synthesis of some aminobenzofurans has been achieved via scandium-triflate-catalyzed cycloaddition. nih.gov
Regioselectivity and Stereoselectivity in Reactions of the Compound (if applicable)
The regioselectivity of electrophilic substitution on this compound is predicted to be strongly controlled by the N-Ethyl-N-methylamino group. As a powerful activating ortho-, para-director, it would direct incoming electrophiles to the positions ortho and para to itself.
The available positions on the dibenzo[b,d]furan ring relative to the C4-amine are C3 (ortho), C1 (ortho), and C6 or C8 (para-like, across the furan and benzene rings).
Ortho-substitution: The positions at C1 and C3 are electronically activated. However, substitution at C3 might be sterically hindered by the N-ethyl-N-methylamino group itself. Therefore, attack at the C1 position is likely to be a significant pathway.
Para-substitution: The position para to the amine group is C6. This position is highly activated electronically and is often the preferred site of substitution for strongly activating groups, as it is typically less sterically hindered than the ortho positions.
Therefore, a mixture of products is expected, with substitution at C1 and C6 being the most probable outcomes. The exact ratio would depend on the specific electrophile, reaction conditions, and the balance between electronic activation and steric hindrance.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
|---|---|---|
| Br₂ | 1-Bromo- and 6-Bromo-N-Ethyl-N-methyldibenzo[b,d]furan-4-amine | Strong activation by the amino group directs to ortho/para positions. The balance of sterics and electronics determines the product ratio. |
| HNO₃/H₂SO₄ | 1-Nitro- and 6-Nitro-N-Ethyl-N-methyldibenzo[b,d]furan-4-amine | Nitration is a classic electrophilic substitution. The powerful directing effect of the amino group will dominate. |
Stereoselectivity is not typically a factor in the electrophilic substitution reactions on the aromatic ring itself, as the ring is planar and the incoming group replaces a hydrogen atom without creating a new stereocenter. However, if reactions were to occur at the nitrogen atom or the alkyl side chains, or if a chiral catalyst were used, stereochemical outcomes would need to be considered. No such reactions for this specific compound have been reported.
Computational Chemistry Approaches in Understanding N Ethyl N Methyldibenzo B,d Furan 4 Amine
Quantum Mechanical (QM) Studies for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can model the behavior of electrons and nuclei to predict molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For N-Ethyl-N-methyldibenzo[b,d]furan-4-amine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be performed to optimize the molecular structure. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.
The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, one would expect the dibenzofuran (B1670420) core to be largely planar, with specific bond lengths and angles for the furan (B31954) and benzene (B151609) rings. The geometry of the N-ethyl-N-methylamino group, including the pyramidalization at the nitrogen atom and the orientation of the ethyl and methyl groups relative to the dibenzofuran ring, would be a key outcome of these calculations. These structural parameters are crucial for understanding the molecule's steric and electronic properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-O (furan ring) | ~1.37 Å |
| C-C (aromatic) | ~1.40 Å |
| C-N (amine) | ~1.42 Å |
| C-N-C (angle) | ~118° |
| Dihedral angle (amino group vs. ring) | Variable |
Note: This table is illustrative and contains hypothetical values based on general chemical principles, as specific literature data is unavailable.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the dibenzofuran ring system, reflecting its electron-donating capability. The LUMO would likely be distributed over the aromatic rings, representing the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. These orbitals' energies and spatial distributions would be calculated using the same DFT method as for the geometry optimization.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: This table presents a hypothetical range of values based on similar aromatic amines.
Calculation of Electrostatic Potentials and Electron Density Distributions
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as the oxygen atom of the furan ring and the nitrogen atom of the amino group, making them susceptible to electrophilic attack. Regions of positive potential (blue) would highlight electron-deficient areas, such as the hydrogen atoms, which are prone to nucleophilic attack.
Analysis of the electron density distribution would further quantify the charge on each atom (e.g., through Mulliken population analysis), providing deeper insight into the molecule's polarity and intermolecular interaction potential.
Prediction of Spectroscopic Parameters
Computational chemistry can also predict various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic properties.
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts for this compound would be calculated for the optimized geometry.
The predicted chemical shifts would then be compared with experimentally obtained NMR data, if available. A strong correlation between the calculated and experimental spectra would provide confident validation of the molecule's structure. For example, the chemical shifts of the protons and carbons in the ethyl and methyl groups would be distinct from those in the aromatic dibenzofuran core. The carbons attached to the nitrogen and oxygen atoms would be expected to have characteristic downfield shifts.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C-4 (attached to N) | ~145-150 | Data not available |
| Aromatic Cs | ~110-140 | Data not available |
| N-CH₂-CH₃ | ~45-50 | Data not available |
| N-CH₃ | ~35-40 | Data not available |
| N-CH₂-CH₃ | ~12-15 | Data not available |
Note: This table is for illustrative purposes. Predicted values are estimates based on similar structures.
Advanced Synthetic Applications and Future Research Directions for N Ethyl N Methyldibenzo B,d Furan 4 Amine
Role as an Organic Building Block in Complex Chemical Synthesis
The dibenzofuran (B1670420) motif is a privileged scaffold found in numerous natural products and functional materials. The addition of an N-ethyl-N-methylamine group at the 4-position introduces a key functional handle, transforming the parent heterocycle into a valuable building block for more complex molecular architectures.
Incorporation into Polycyclic and Heterocyclic Systems
N-Ethyl-N-methyldibenzo[b,d]furan-4-amine is itself a polycyclic heterocyclic system. The true value in its role as a building block lies in using the amine functionality as a reactive site for further synthetic elaboration. The nitrogen atom can serve as a nucleophile or as a point of attachment for coupling reactions, allowing it to be integrated into larger, more complex structures.
For instance, the amine can be a precursor for creating even more elaborate heterocyclic systems through reactions like annulation, where a new ring is fused onto the existing dibenzofuran framework. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, could be employed to connect the dibenzofuran amine to other aromatic or heteroaromatic systems, generating extended π-conjugated molecules with potential applications in materials science. The synthesis of the core dibenzofuran structure itself often relies on palladium-catalyzed cyclization of diaryl ethers or o-iodophenols, highlighting the importance of transition metal catalysis in accessing these scaffolds. biointerfaceresearch.comrsc.orgorganic-chemistry.org
Utilization in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological pathways and accelerate drug discovery. nih.govresearchgate.net this compound is an excellent candidate for DOS strategies. The core scaffold is held constant while the appendages—in this case, the alkyl groups on the nitrogen atom—can be easily varied.
By starting with a common precursor, such as 4-aminodibenzo[b,d]furan, a library of analogs can be generated through sequential or reductive amination with various aldehydes and ketones. This approach allows for systematic modification of the steric and electronic properties of the amine group, leading to a library of compounds for high-throughput screening.
Table 1: Illustrative Library from Diversity-Oriented Synthesis
This table illustrates how the N-alkyl substituents on the dibenzo[b,d]furan-4-amine scaffold can be varied to generate a chemical library.
| Compound Name | R1 Group | R2 Group | Potential Application Area |
|---|---|---|---|
| N,N-Dimethyldibenzo[b,d]furan-4-amine | Methyl | Methyl | Catalyst Ligand, Materials Precursor |
| This compound | Ethyl | Methyl | Focus of Current Study |
| N,N-Diethyldibenzo[b,d]furan-4-amine | Ethyl | Ethyl | Increased steric bulk for catalyst tuning |
| N-Benzyl-N-methyldibenzo[b,d]furan-4-amine | Benzyl | Methyl | Introduction of aromatic appendage |
| N-Cyclohexyl-N-methyldibenzo[b,d]furan-4-amine | Cyclohexyl | Methyl | Enhanced lipophilicity and steric hindrance |
Exploration in Catalytic Systems
The electronic properties of the nitrogen atom, combined with the rigid and sterically defined dibenzofuran backbone, suggest that this compound could be explored for applications in catalysis.
Ligand Development for Transition Metal Catalysis
Aromatic amines are established ligands in transition metal catalysis. The nitrogen atom in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. The rigid dibenzofuran scaffold would create a well-defined steric pocket around the metal, potentially influencing the selectivity of catalytic transformations such as cross-coupling, hydrogenation, or oxidation reactions. The specific ethyl and methyl groups provide a distinct, asymmetric steric environment compared to simpler dimethyl or diethyl analogs.
Table 2: Potential Applications in Transition Metal Catalysis
This table outlines hypothetical catalytic systems where the title compound could serve as a ligand.
| Metal Center | Potential Catalytic Reaction | Rationale |
|---|---|---|
| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | The amine can stabilize the active Pd(0) or Pd(II) species. The dibenzofuran backbone influences catalyst stability and selectivity. |
| Rhodium (Rh) / Ruthenium (Ru) | Asymmetric Hydrogenation | If a chiral center is introduced, the rigid backbone could help transfer stereochemical information. |
| Copper (Cu) | C-N or C-O Bond Formation (e.g., Ullmann Condensation) | Amine ligands are commonly used to facilitate copper-catalyzed coupling reactions. |
| Gold (Au) | Hydroamination / Hydroarylation | Ligands can modulate the Lewis acidity and stability of gold catalysts for alkyne activation. |
Organocatalytic Applications
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While tertiary amines are a well-known class of organocatalysts, they typically function as Brønsted bases or nucleophiles. The nitrogen atom in this compound is part of an aniline-like system, where its lone pair is delocalized into the aromatic rings. This significantly reduces its basicity and nucleophilicity compared to aliphatic amines.
Therefore, its potential as an organocatalyst is likely limited. It might be investigated in reactions that require a very weak, sterically hindered organic base. However, this remains a highly speculative area of research that would require significant investigation to identify a suitable application.
Integration with Emerging Synthetic Technologies
The unique properties of the dibenzofuran core suggest that this compound could be a valuable component in emerging technologies, particularly in materials science. Dibenzofurans are known for their high triplet energy, a critical property for host materials in phosphorescent organic light-emitting devices (OLEDs). acs.org
The introduction of an amine group is a common strategy to impart charge-transport properties to organic molecules. Therefore, this compound and its derivatives are promising candidates for investigation as hole-transporting or host materials in OLEDs. wipo.int The synthesis of such materials could be integrated with technologies like vapor deposition for device fabrication.
Furthermore, the application of visible-light photoredox catalysis for the synthesis of dibenzofuran derivatives has been reported, representing an eco-friendly and efficient method for creating the core structure. figshare.com Future work could focus on using such modern synthetic methods to produce this compound and related compounds, potentially within flow chemistry systems for scalable and automated production. This would facilitate the rapid generation of libraries for screening in materials science or pharmaceutical applications.
Photoredox Catalysis for Novel Transformations
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. For the synthesis and functionalization of this compound, photoredox catalysis offers innovative pathways for C-N bond formation and subsequent alkylations.
One conceptual approach involves the photoredox-catalyzed C-H amination of the dibenzofuran core, followed by sequential N-alkylation. For instance, a photocatalytic C-H amination of arenes could be adapted to introduce an amino group at the 4-position of dibenzofuran. Subsequently, the resulting primary amine can be sequentially alkylated. The synthesis of the target tertiary amine could be envisioned starting from dibenzo[b,d]furan-4-amine. A photoredox-catalyzed N-alkylation could first introduce the ethyl group, followed by a second N-alkylation to introduce the methyl group, or vice versa. These reactions often utilize an iridium or ruthenium-based photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process, generating highly reactive radical intermediates from suitable alkylating agents.
Alternatively, a convergent approach could involve the cross-coupling of 4-halodibenzofuran with N-ethyl-N-methylamine, facilitated by a dual nickel/photoredox catalytic system. This strategy has proven effective for the arylation of various trialkylamines. acs.org The reaction proceeds under mild conditions and shows excellent functional group tolerance, making it a promising route for the late-stage functionalization of complex molecules. acs.org
Table 1: Representative Conditions for Photoredox-Catalyzed N-Alkylation of Aromatic Amines
Click to view interactive data table
| Entry | Amine Substrate | Alkylating Agent | Photocatalyst | Additive/Co-catalyst | Solvent | Yield (%) |
| 1 | Aniline | Ethyl Diazoacetate | Ru(bpy)₃Cl₂ | - | CH₃CN | 85 |
| 2 | 4-Bromoaniline | N-acyloxyphthalimide (Ethyl) | Ir(ppy)₃ | NiBr₂·diglyme | DMF | 78 |
| 3 | Dibenzo[b,d]furan-4-amine (Hypothetical) | Ethylating Agent | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·glyme | DMA | >80 (Expected) |
| 4 | N-Methyldibenzo[b,d]furan-4-amine (Hypothetical) | Ethylating Agent | 4CzIPN | Ni(acac)₂ | Dioxane | >80 (Expected) |
This table presents generalized conditions from literature on analogous systems to illustrate the potential application for the target compound.
The mechanism for such transformations typically involves the photoexcited catalyst engaging in an SET event with one of the reactants to generate a radical species. For N-alkylation, this could be the formation of an alkyl radical from an alkyl halide or a Katritzky salt, which then couples with the amine. rsc.org These methods avoid the harsh reagents and high temperatures often associated with traditional alkylation methods.
Electrochemical Synthesis Strategies
Electrosynthesis has gained significant traction as a sustainable and powerful platform for organic transformations, utilizing electrons as traceless reagents to drive reactions. The synthesis of this compound can be approached through several electrochemical strategies, including C-N bond formation and direct C-H amination.
Anodic oxidation can be employed to generate a reactive intermediate from either the dibenzofuran core or the amine partner, facilitating their coupling. For instance, the electrochemical oxidative intramolecular cyclization of appropriately substituted precursors can form the dibenzofuran ring system. researchgate.netrsc.orgspringerprofessional.de Following the formation of dibenzo[b,d]furan-4-amine, electrochemical N-alkylation can be performed. This can be achieved by the anodic oxidation of the secondary amine (N-methyldibenzofuran-4-amine or N-ethyldibenzofuran-4-amine) in the presence of a suitable alkylating agent. Alternatively, a dealkylative approach from a precursor tertiary amine is also possible under electrochemical conditions. acs.org
A more direct approach would be the electrochemical C-H amination of dibenzofuran. nih.govrsc.orgnih.gov Recent advances have shown that anodically generated N-radical cations can react with a wide range of arenes with high selectivity. nih.gov This could potentially allow for the direct introduction of an N-ethyl-N-methylamino group onto the dibenzofuran scaffold, although selectivity among the different C-H positions on the dibenzofuran ring would be a critical challenge to address.
Table 2: Comparison of Potential Electrochemical Approaches
Click to view interactive data table
| Strategy | Key Transformation | Electrode Setup | Mediators/Additives | Key Advantages |
| Cyclization | Intramolecular C-O bond formation | Undivided cell, Pt electrodes | Supporting electrolyte (e.g., TBAClO₄) | Builds the core heterocycle directly |
| N-Alkylation | N-methylation/N-ethylation of precursor amine | Divided or undivided cell | Specific to substrate; may be mediator-less | Stepwise, controlled introduction of alkyl groups |
| C-H Amination | Direct C-N bond formation at C4 | Graphite anode, Pt cathode | May involve redox mediators | Atom-economical, avoids pre-functionalization |
The mechanisms in electrochemical synthesis are diverse. For C-H amination, it can involve the generation of a highly electrophilic aminyl radical cation that attacks the aromatic ring. nih.gov For N-alkylation, it may proceed through the formation of an iminium ion intermediate which is then reduced at the cathode. acs.org The absence of harsh chemical oxidants and the high degree of control over reaction conditions make electrosynthesis a compelling green alternative.
Flow Chemistry and Automation in Synthesis
Flow chemistry, characterized by the continuous pumping of reagents through reactors, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and the ability to perform multi-step sequences without intermediate purification. nih.govdurham.ac.uk The synthesis of complex heterocyclic molecules like this compound is well-suited to this technology.
A potential flow process could involve the initial formation of the dibenzofuran core, followed by amination and subsequent N-alkylations in a continuous, telescoped sequence. For example, a stream containing a dibenzofuran precursor could be mixed with an aminating agent in a heated flow reactor, followed by in-line purification using scavenger resins. The purified stream could then be sequentially mixed with ethylating and methylating agents in subsequent reactor coils. uc.pt This approach minimizes manual handling of intermediates and significantly reduces reaction times.
Automation is a key component of modern flow chemistry platforms. rsc.org Automated systems can perform reaction screening and optimization, varying parameters such as temperature, residence time, and stoichiometry to rapidly identify the ideal conditions for the synthesis of the target compound. rsc.orgnih.gov The integration of in-line analytical techniques, such as LC-MS and NMR, allows for real-time monitoring and data-driven optimization. rsc.org For the synthesis of a library of dibenzofuran amine derivatives, automated flow systems are particularly powerful, enabling the rapid generation of a multitude of analogs for structure-activity relationship studies. rsc.orglu.se
Development of Sustainable Synthesis Protocols
Green Chemistry Principles Applied to the Compound's Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by adhering to these principles. The use of photoredox catalysis and electrosynthesis, as discussed previously, inherently aligns with green chemistry by utilizing light or electricity as energy sources, often under mild conditions.
Further green considerations include the choice of solvents. Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, or cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint. acs.org In some cases, reactions can be performed in water or under solvent-free conditions. acs.org
Atom economy is another crucial principle. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization methods are particularly attractive in this regard as they avoid the need for pre-functionalization of starting materials, thus reducing waste. mdpi.com
Use of Earth-Abundant Metal Catalysts (if applicable)
Many cross-coupling reactions traditionally rely on precious metals like palladium. A key aspect of sustainable synthesis is the replacement of these with catalysts based on earth-abundant and less toxic metals such as iron and copper. rsc.orgmdpi.comresearchgate.net
Iron-catalyzed cross-coupling reactions have emerged as a powerful alternative for the formation of C-C and C-N bonds. rsc.orgnih.govnih.gov For the synthesis of this compound, an iron-catalyzed C-N coupling between a 4-halodibenzofuran and N-ethyl-N-methylamine could be a viable and sustainable approach. These reactions often proceed via radical mechanisms and are attractive due to the low cost and low toxicity of iron. nih.gov
Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for C-N bond formation and continue to be an area of active research. researchgate.net Modern copper-catalyzed protocols for the N-alkylation of amines with alcohols or the amidation of tertiary amines offer efficient and selective routes that are applicable to the synthesis of the target compound. durham.ac.uknih.govrsc.org The use of copper-based catalysts often allows for milder reaction conditions and broader functional group tolerance compared to older methods.
Table 3: Potential Earth-Abundant Metal-Catalyzed Reactions for Synthesis
Click to view interactive data table
| Metal | Reaction Type | Substrate 1 | Substrate 2 | Key Advantage |
| Iron | C-N Cross-Coupling | 4-Halodibenzofuran | N-Ethyl-N-methylamine | Low cost, low toxicity, unique reactivity |
| Copper | N-Alkylation | Dibenzo[b,d]furan-4-amine | Ethyl/Methyl Halide or Alcohol | Well-established, good functional group tolerance |
| Copper | C-N Cross-Coupling (Ullmann) | 4-Halodibenzofuran | N-Ethyl-N-methylamine | Ligand-promoted, can be performed in green solvents |
Future Perspectives in Dibenzofuran Amine Chemistry
The field of dibenzofuran chemistry is continuously evolving, driven by the need for more efficient and selective synthetic methods to access novel functional molecules. rsc.orgresearchgate.net The future of this compound synthesis and the broader field of dibenzofuran amine chemistry will likely be shaped by several key trends.
The development of more sophisticated catalytic systems will continue to be a major focus. This includes the design of new photocatalysts with tailored redox properties and the discovery of novel earth-abundant metal catalysts with enhanced reactivity and selectivity. rsc.org The combination of different catalytic modes, such as dual photoredox/metal catalysis, will likely unlock new and previously inaccessible transformations. rsc.org
Late-stage functionalization will become increasingly important, allowing for the diversification of complex dibenzofuran-containing molecules at a late point in the synthetic sequence. This is particularly valuable in drug discovery for the rapid generation of analog libraries. Methods that allow for predictable and selective C-H functionalization at various positions on the dibenzofuran ring will be highly sought after. organic-chemistry.org
The integration of computational chemistry with synthetic planning will accelerate the discovery of new reactions and optimize existing ones. acs.org Machine learning and artificial intelligence are beginning to be used to predict reaction outcomes and propose novel synthetic routes, which could significantly shorten the development timeline for complex molecules like this compound.
Finally, the drive towards greater sustainability will continue to influence the development of new synthetic methods. This includes not only the use of greener reagents and solvents but also the adoption of energy-efficient technologies like flow chemistry and electrosynthesis. lu.sersc.org The ultimate goal is to develop synthetic routes that are not only efficient and selective but also environmentally benign and economically viable.
Design of Novel Dibenzofuran Scaffolds for Specific Chemical Reactivity
The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and serves as a crucial building block in medicinal chemistry and materials science. researchgate.netfao.org The inherent reactivity of the dibenzofuran core can be strategically modulated through the introduction of various functional groups, leading to the development of novel scaffolds with tailored chemical properties. The design of these new structures is often aimed at enhancing biological activity, improving selectivity in chemical transformations, or creating materials with specific electronic properties.
The synthesis of dibenzofuran derivatives can be broadly categorized into two main strategies: the formation of the central furan (B31954) ring via C-O bond creation or the cyclization of diaryl ether precursors. researchgate.net Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods, including visible-light-promoted reactions. fao.org
The specific placement and nature of substituents on the dibenzofuran ring system have a profound impact on its chemical reactivity. For instance, the introduction of an amino group, as in the hypothetical case of this compound, would significantly influence the electron density of the aromatic system. This, in turn, would affect its susceptibility to electrophilic or nucleophilic attack and its coordination properties with metal catalysts.
The design of novel dibenzofuran scaffolds often involves computational studies to predict their electronic and steric properties. By systematically modifying the substituents, chemists can fine-tune the reactivity of the molecule for a specific application. For example, in the context of developing new ligands for catalysis, the steric bulk and electronic nature of the groups around the coordinating atom are critical.
To illustrate the effect of substitution on reactivity, a hypothetical analysis of different substituents on the dibenzofuran core is presented below. This data is representative of the types of considerations chemists would make when designing novel scaffolds.
Table 1: Hypothetical Reactivity Analysis of Substituted Dibenzofuran Scaffolds
| Compound Name | Substituent at C4 | Predicted Effect on Reactivity | Potential Application |
|---|---|---|---|
| Dibenzo[b,d]furan-4-amine | -NH₂ | Increased nucleophilicity of the aromatic ring | Precursor for further functionalization |
| This compound | -N(CH₂CH₃)(CH₃) | Enhanced electron-donating character, potential for steric hindrance | Ligand in organometallic catalysis |
| 4-Nitrodibenzo[b,d]furan | -NO₂ | Decreased nucleophilicity, activation for nucleophilic aromatic substitution | Intermediate in the synthesis of other derivatives |
This systematic approach to scaffold design allows for the rational development of new molecules with desired chemical properties, moving beyond trial-and-error synthesis.
Application of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by providing powerful tools for reaction prediction and design. nih.govbeilstein-journals.org These technologies can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations with increasing accuracy. acs.org For complex molecules like this compound, AI and ML can accelerate the discovery of optimal reaction conditions and novel synthetic routes.
One of the primary applications of ML in chemistry is the prediction of reaction outcomes. acs.org By training on large databases of known reactions, ML models can learn the underlying chemical principles that govern reactivity. For a given set of reactants and reagents, these models can predict the most likely product, often outperforming traditional expert systems. This is particularly valuable when dealing with complex scaffolds where multiple reaction sites are present.
Furthermore, AI and ML can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. youtube.com This is achieved by training models on experimental data and then using them to explore the reaction space in silico, identifying optimal conditions without the need for extensive and costly experimentation.
The development of deep learning models, such as graph attention neural networks, has shown significant promise in predicting chemical reactivity. arxiv.org These models can learn to identify the most reactive atoms within a molecule and predict their behavior in a chemical reaction. For a molecule like this compound, such a model could predict whether a reaction would occur at the nitrogen atom, the ethyl or methyl groups, or on the dibenzofuran ring itself.
The table below outlines some of the key AI and ML techniques and their potential applications in the context of synthesizing and utilizing dibenzofuran derivatives.
Table 2: AI and Machine Learning Techniques in Chemical Reaction Design
| AI/ML Technique | Application | Relevance to Dibenzofuran Chemistry |
|---|---|---|
| Supervised Learning | Reaction outcome prediction | Predicting the products of reactions involving this compound |
| Reinforcement Learning | Optimization of synthetic pathways | Designing the most efficient multi-step synthesis of complex dibenzofuran derivatives |
| Natural Language Processing | Extraction of reaction data from literature | Building large datasets of dibenzofuran reactions to train more accurate ML models |
The integration of AI and ML into the workflow of synthetic chemistry holds the potential to significantly accelerate the pace of discovery and innovation. As these models become more sophisticated and are trained on larger and more diverse datasets, their predictive power will continue to grow, enabling the design of increasingly complex and functional molecules.
Table of Compound Names
| Compound Name |
|---|
| Dibenzo[b,d]furan-4-amine |
| This compound |
| 4-Nitrodibenzo[b,d]furan |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
